1,2-Dimethylpiperidin-3-amine
Overview
Description
1,2-Dimethylpiperidin-3-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, characterized by the presence of two methyl groups attached to the nitrogen atom and the third carbon atom of the piperidine ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1,2-dimethylpiperidin-3-amine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Action Environment
It is known that the basicity of amines, including piperidine derivatives, can be influenced by factors such as the hybridization of the nitrogen atom .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2-Dimethylpiperidin-3-amine are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of substituted pyrrrolipyrimidinamines as Januus kinase inhibitors .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that it can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST) when administered in doses of 10, 25, or 50 mg/kg .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-known. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-known. It is known that the prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .
Scientific Research Applications
1,2-Dimethylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of piperidine.
1,3-Dimethylpiperidin-3-amine: Another derivative of piperidine with different methyl group positions.
Uniqueness: 1,2-Dimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .
Biological Activity
1,2-Dimethylpiperidin-3-amine is an organic compound belonging to the piperidine family, characterized by its molecular formula and a molecular weight of approximately 128.22 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with two methyl groups located at the first carbon and an amine functional group at the third carbon. This unique substitution pattern contributes to its distinct chemical reactivity and biological interactions.
This compound interacts with various biological targets, influencing multiple biochemical pathways. The compound's basicity allows it to engage with enzymes and proteins effectively, leading to potential therapeutic applications.
Target Interactions
The compound is known to interact with:
- Enzymes: It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptors: Preliminary studies suggest it could bind to neurotransmitter receptors, influencing neurochemical signaling.
Biological Activities
Research into the biological activities of this compound indicates several promising areas:
- Anticancer Activity: Piperidine derivatives are often explored for their potential in cancer treatment due to their ability to inhibit tumor growth.
- Antiviral Properties: Some studies suggest that compounds similar to this compound may have inhibitory effects on viral enzymes, including reverse transcriptase in HIV.
- Antimicrobial Effects: The compound has been investigated for its potential antimicrobial properties against various pathogens.
In Vitro Studies
In vitro assays have shown that this compound can inhibit specific enzymes relevant to cancer and viral infections. For example:
- A study indicated that certain piperidine derivatives exhibited significant inhibition of HIV reverse transcriptase at micromolar concentrations, suggesting a potential mechanism for antiviral activity .
Case Studies
While comprehensive clinical data on this compound is limited, related compounds have demonstrated notable efficacy in laboratory settings. For instance:
- Case Study 1: A derivative showed effective inhibition of cancer cell proliferation in vitro, highlighting the therapeutic potential of piperidine-based compounds.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Piperidine | Six-membered ring with one nitrogen | Basic amine; widely used in organic synthesis |
N,N-Dimethylpiperidin-3-amine | Two methyl groups on nitrogen | Often used as a solvent or reagent in organic chemistry |
4-Methylpiperidine | Methyl group at position 4 | Exhibits different reactivity patterns compared to 1,2-dimethyl derivative |
1-Benzylpiperidin-3-amine | Benzyl substitution at position 1 | Increased lipophilicity; potential for enhanced biological activity |
Properties
IUPAC Name |
1,2-dimethylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWCETMUBQTQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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